
1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a phenyl ring (a six-membered ring of carbon atoms) with a methyl group (-CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could potentially be formed through a cyclization reaction, while the carboxylic acid group could be introduced through a variety of methods, including oxidation reactions . The pyridine ring and the phenyl ring could be introduced through coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen atoms in the triazole and pyridine rings would likely result in these parts of the molecule being electron-rich, while the carboxylic acid group would be polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form a carboxylate ion, or with alcohols to form esters. The triazole ring could potentially undergo substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the multiple ring structures could increase its solubility in organic solvents .科学的研究の応用
Coordination Polymers and Catalytic Activity
The integration of triazole derivatives in coordination polymers, exemplified by studies involving the structurally related ligand 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L), has unveiled remarkable properties such as improved catalytic activity and photoluminescence. These polymers, constructed with d(10) metal ions and triazole-containing ligands, showcase unique topologies and functional channels, significantly enhancing their catalytic efficiency, particularly in the synthesis of tetrahydropyrimidine derivatives. The central-metal exchange technique further diversifies their structural framework, implicating potential adaptability and efficiency enhancements in catalytic applications (Wang et al., 2016).
Triazole-Based Scaffolds in Medicinal Chemistry
In medicinal chemistry, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the queried compound, plays a pivotal role in developing peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition approach has been instrumental in circumventing the Dimroth rearrangement, offering a direct path to protected versions of this triazole amino acid. Such compounds have been utilized to construct triazole-containing dipeptides and inhibitors, highlighting their versatility and potential in drug design and development (Ferrini et al., 2015).
Photoluminescence and Structural Modulation
The study of coordination architectures based on triazole and various aromatic polycarboxylates has revealed the ability to modulate structures and properties significantly. These complexes demonstrate diverse topological structures and photoluminescence properties, attributed to the strategic use of triazole ligands in their synthesis. Such research underscores the potential of triazole derivatives in constructing materials with tailored optical properties (Wang et al., 2013).
Luminescent Properties and Material Design
The synthesis of zinc complexes with triazole derivatives showcases the luminescent properties inherent to these materials. These complexes, obtained through reactions involving triazole ligands and zinc acetate, exhibit strong green-blue luminescence, indicating their potential in light-emitting devices and sensors (Gusev et al., 2011).
Surface Activity and Biological Applications
Triazole derivatives have been explored for their surface activity and biological relevance. The synthesis of 1,2,4-triazole derivatives and their subsequent evaluation for antibacterial properties highlight the broad applicability of triazole chemistry in creating biologically active compounds and potential surfactants (El-Sayed, 2006).
将来の方向性
The study and development of new compounds with complex structures like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could focus on exploring its potential biological activity, developing efficient methods for its synthesis, and investigating its physical and chemical properties.
特性
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-4-2-6-12(8-10)19-14(11-5-3-7-16-9-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGHTBHBDJWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

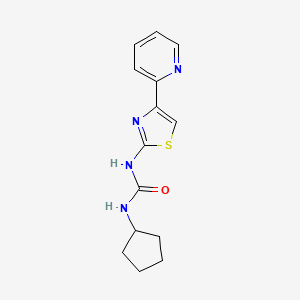

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)
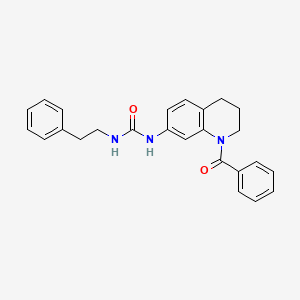


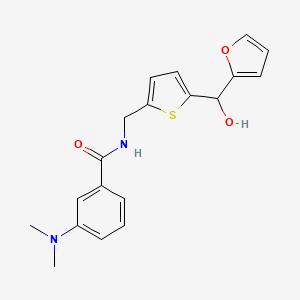
![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
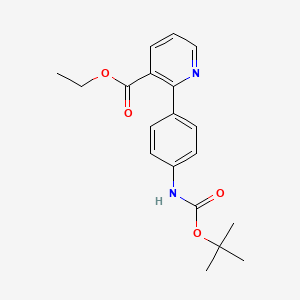
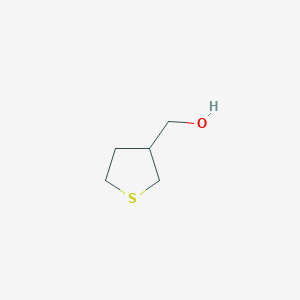
![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)
![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)